Dimethyl 1-(3,4-dimethoxybenzyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
“3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and dihydropyridine derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts like piperidine or pyridine.
Oxidation and reduction steps: Employing reagents such as sodium borohydride or hydrogen peroxide.
Protection and deprotection steps: Using protecting groups like methoxy or nitro groups to ensure selective reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch processing: For precise control over reaction conditions.
Continuous flow synthesis: For large-scale production, ensuring consistency and efficiency.
Purification techniques: Including crystallization, chromatography, and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, pyridine.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for conditions like hypertension or cancer.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may:
Bind to receptors: Modulating their activity.
Inhibit enzymes: Affecting metabolic pathways.
Interact with DNA/RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: Known for its use in treating hypertension.
Nicardipine: Used for its vasodilatory effects.
Uniqueness
This compound’s unique structure, with multiple functional groups, allows for diverse chemical reactivity and potential biological activity. Its combination of methoxy, hydroxy, and nitro groups provides distinct properties compared to other dihydropyridines.
Properties
Molecular Formula |
C25H26N2O10 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26N2O10/c1-33-19-7-6-14(8-20(19)34-2)11-26-12-16(24(29)36-4)22(17(13-26)25(30)37-5)15-9-18(27(31)32)23(28)21(10-15)35-3/h6-10,12-13,22,28H,11H2,1-5H3 |
InChI Key |
DWYUFCIYEIFIIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C(=O)OC)OC |
Origin of Product |
United States |
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